molecular formula C10H7N5O B5802867 2-[2-(Dicyanomethylidene)hydrazinyl]benzamide

2-[2-(Dicyanomethylidene)hydrazinyl]benzamide

Cat. No.: B5802867
M. Wt: 213.20 g/mol
InChI Key: GOKYLBIPIKEWHH-UHFFFAOYSA-N
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Description

2-[2-(Dicyanomethylidene)hydrazinyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group attached to a hydrazinyl moiety, which is further substituted with a dicyanomethylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dicyanomethylidene)hydrazinyl]benzamide typically involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide. This intermediate is then reacted with malononitrile in the presence of a base, such as triethylamine, to yield the target compound. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions

    Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dicyanomethylidene)hydrazinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives

    Reduction: Formation of reduced hydrazine derivatives

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(Dicyanomethylidene)hydrazinyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazinyl group can form hydrogen bonds and interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Diphenylmethylene)hydrazinyl]benzamide
  • 2-[2-(Diarylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates

Uniqueness

2-[2-(Dicyanomethylidene)hydrazinyl]benzamide is unique due to the presence of the dicyanomethylidene group, which imparts distinct electronic properties to the compound This makes it different from other similar compounds that may have different substituents on the hydrazinyl group

Properties

IUPAC Name

2-[2-(dicyanomethylidene)hydrazinyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c11-5-7(6-12)14-15-9-4-2-1-3-8(9)10(13)16/h1-4,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKYLBIPIKEWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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